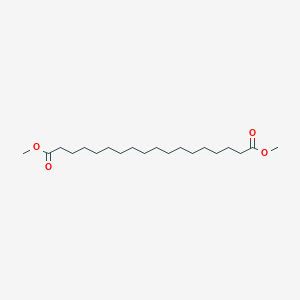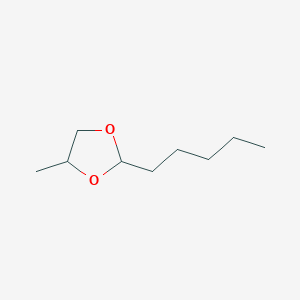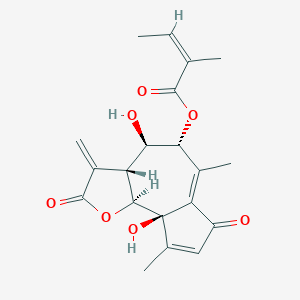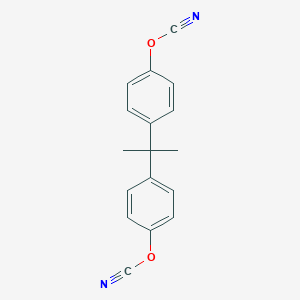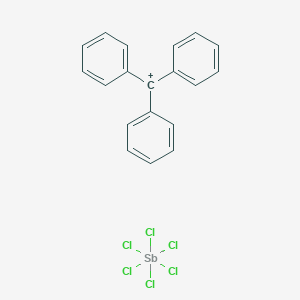
Triphenylcarbenium hexachloroantimonate
Vue d'ensemble
Description
Triphenylcarbenium hexachloroantimonate, also known as Trityl hexachloroantimonate or Tritylium hexachloroantimonate, is an organometallic compound . It is a relatively stable carbenium ion, with the positive charge partially distributed among 10 of the carbon atoms . The molecular formula is C19H15Cl6Sb and the molecular weight is 577.79 g/mol .
Synthesis Analysis
Triphenylcarbenium ions (trityl cations: [RPh]3C+) are broadly identified organic compounds, used in various chemical processes such as protective group, a catalyst for C–C bond formation, dye chemistry, carbohydrate chemistry, oxidation and reduction reagent, polymer and peptide synthesis, chiral catalyst, activity-based probes, and photochemical reactions . They have also been applied as neutral Lewis acids in different chemical reactions .
Molecular Structure Analysis
The molecular structure of Triphenylcarbenium hexachloroantimonate consists of a carbon atom with a positive charge connected to three phenyl groups . The InChI Key is GASWLBDVMZXHOP-UHFFFAOYSA-H .
Chemical Reactions Analysis
Trityl cations have been widely used in hydride abstraction reactions both in the study of mechanisms transformations (organometallic and organic) and in organic syntheses . They are also extensively applied as very efficient activators and as one-electron oxidants for olefin polymerization reactions .
Physical And Chemical Properties Analysis
The melting point of Triphenylcarbenium hexachloroantimonate is approximately 220°C (decomposition). It is odorless and moisture sensitive .
Applications De Recherche Scientifique
Polymerization Catalyst :
- Triphenylcarbenium hexachloroantimonate has been utilized as a catalyst in the polymerization of various carbazole-containing compounds, significantly enhancing the polymerization process and yield. It has been specifically employed in the polymerization of 3,6-dibromo-9-(2,3-epoxypropyl)carbazole and similar compounds, indicating its broad applicability in polymer science (Gražulevičius et al., 1992); (Brūzga et al., 1993).
Initiator in Chemical Reactions :
- It acts as an initiator in various chemical reactions, especially those involving cationic polymerization. Its ability to initiate polymerization of cyclic acetals and its intricate role in the initiation mechanism has been detailed in various studies, highlighting its importance in understanding and controlling polymerization processes (Penczek & Kubisa, 1973).
Photoconductivity and Electrophotographic Applications :
- After the polymerization process, the residual triphenylcarbenium hexachloroantimonate acts as a sensitizer in electrophotographic layers, which exhibit high photoconductivity in the visible region. This indicates its potential applications in the field of photoconductivity and electrophotography (Gražulevičius et al., 1992).
In Diverse Chemical Processes :
- Triphenylcarbenium ions, of which triphenylcarbenium hexachloroantimonate is a variant, are known for their roles as catalysts for C–C bond formation, dye chemistry, peptide synthesis, and several other chemical reactions. They're also used as protective groups and as neutral Lewis acids in different chemical reactions, illustrating their versatility in chemical synthesis (Baghery et al., 2020).
Optochemical Sensors :
- Triphenylcarbenium hexachloroantimonate is used in optochemical sensors for detecting the vapors of polar solvents. These sensors work based on the intensive color of the triphenylcarbenium ion, which changes upon interaction with solvent vapors, demonstrating its potential in environmental monitoring and safety applications (Dickert et al., 1988).
Safety And Hazards
Triphenylcarbenium hexachloroantimonate is classified as Acute toxicity - Oral, Category 4 and Acute toxicity - Inhalation, Category 4. It is hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 2 . It is harmful if swallowed or inhaled and toxic to aquatic life with long-lasting effects .
Propriétés
IUPAC Name |
diphenylmethylbenzene;hexachloroantimony(1-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15.6ClH.Sb/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;;;;;/h1-15H;6*1H;/q+1;;;;;;;+5/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GASWLBDVMZXHOP-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[C+](C2=CC=CC=C2)C3=CC=CC=C3.Cl[Sb-](Cl)(Cl)(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl6Sb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001318747 | |
| Record name | Triphenylmethylium (OC-6-11)-hexachloroantimonate(1-) (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001318747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
577.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triphenylcarbenium hexachloroantimonate | |
CAS RN |
1586-91-0 | |
| Record name | Methylium, triphenyl-, (OC-6-11)-hexachloroantimonate(1-) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1586-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylium, triphenyl-, (OC-6-11)-hexachloroantimonate(1-) (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Triphenylmethylium (OC-6-11)-hexachloroantimonate(1-) (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001318747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tritylium hexachloroantimonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.952 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



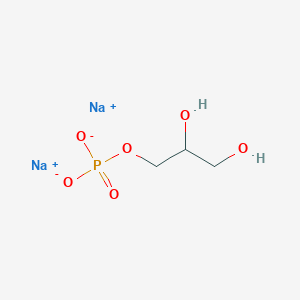
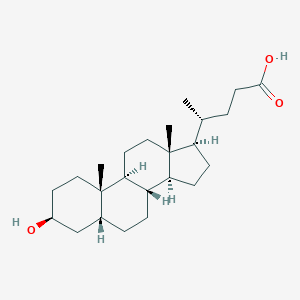
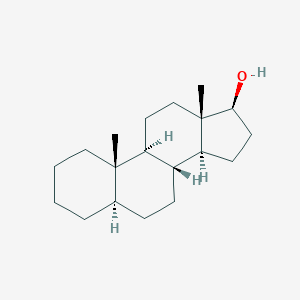
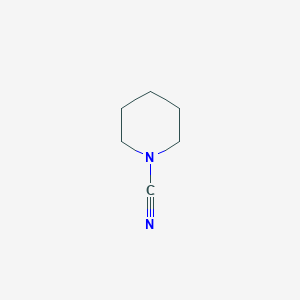
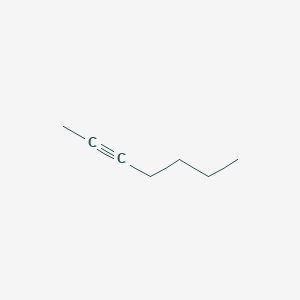
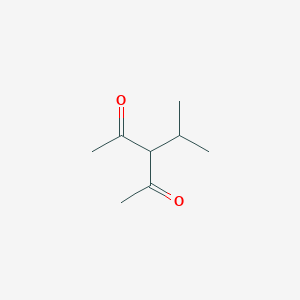
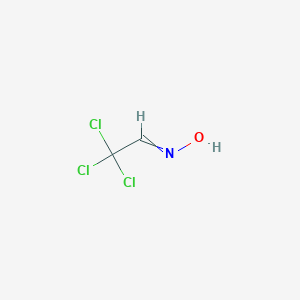
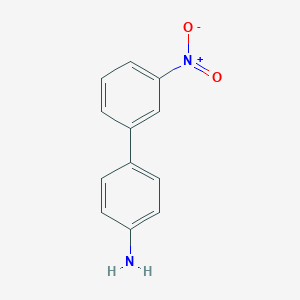
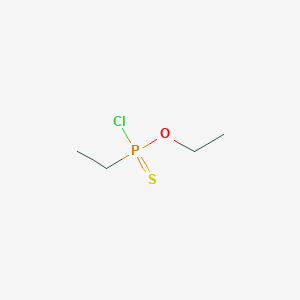
![[4-Amino-2-(trifluoromethyl)pyrimidin-5-yl]methanol](/img/structure/B74458.png)
